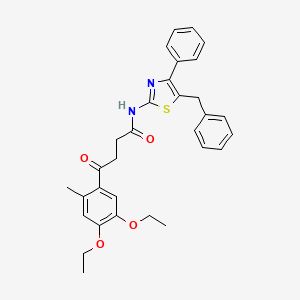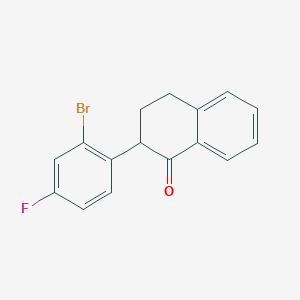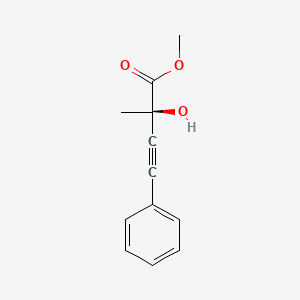
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butynoic acid backbone, a hydroxy group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a phenylacetylene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high purity and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted esters or amides.
Wissenschaftliche Forschungsanwendungen
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways. For example, the hydroxy group can form hydrogen bonds, while the phenyl group can engage in π-π interactions, affecting the compound’s reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Similar in structure but lacks the phenyl group.
Butyric acid, 2-hydroxy-3-methyl-, methyl ester: Similar but with different substitution patterns.
Uniqueness
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group, in particular, enhances its ability to participate in aromatic interactions, making it valuable in various chemical and biological contexts.
Eigenschaften
CAS-Nummer |
648424-83-3 |
|---|---|
Molekularformel |
C12H12O3 |
Molekulargewicht |
204.22 g/mol |
IUPAC-Name |
methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-ynoate |
InChI |
InChI=1S/C12H12O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-7,14H,1-2H3/t12-/m1/s1 |
InChI-Schlüssel |
JWHJWWNCFVFGHA-GFCCVEGCSA-N |
Isomerische SMILES |
C[C@@](C#CC1=CC=CC=C1)(C(=O)OC)O |
Kanonische SMILES |
CC(C#CC1=CC=CC=C1)(C(=O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


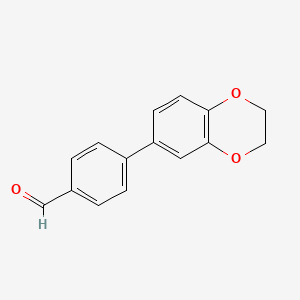
![1H-Indole-1-acetic acid, 3-[(4-cyanophenyl)sulfonyl]-2,5-dimethyl-](/img/structure/B12609651.png)
![5-Chloro-N-[5-chloro-2-(2-phenylethoxy)phenyl]-2-hydroxybenzamide](/img/structure/B12609654.png)

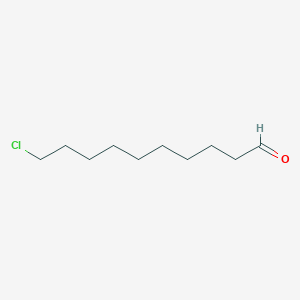

![Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate](/img/structure/B12609683.png)
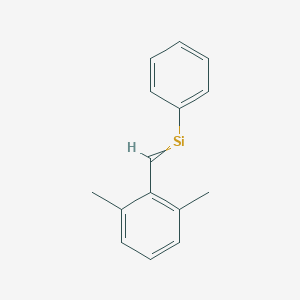
![5-Chloro-7-(4-fluorophenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B12609694.png)
